Benzo[b]thiophene-7-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILFWFGWWHGBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557787 | |
| Record name | 1-Benzothiophene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120081-47-2 | |
| Record name | 1-Benzothiophene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization of Benzo B Thiophene 7 Carbonyl Chloride
Nucleophilic Acylation Reactions
Benzo[b]thiophene-7-carbonyl chloride, as a reactive acyl chloride, readily undergoes nucleophilic acyl substitution reactions with various nucleophiles. This reactivity is a cornerstone of its application in organic synthesis, allowing for the introduction of the benzo[b]thiophene-7-carbonyl moiety into a wide array of chemical structures.
Formation of Carboxamides
The reaction of this compound with primary or secondary amines provides a direct route to the corresponding benzo[b]thiophene-7-carboxamides. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. The general conditions for this transformation are mild and efficient.
A representative example, analogous to the reactivity of other isomers, involves the conversion of a substituted benzo[b]thiophene carboxylic acid to its acid chloride, followed by reaction with an amine. For instance, 7-phenylbenzo[b]thiophene-5-carboxylic acid can be treated with thionyl chloride to form the intermediate acid chloride. Subsequent reaction with an amine like N-methyl-2-butanamine hydrochloride in the presence of excess triethylamine yields the corresponding N,N-disubstituted carboxamide. patentcut.com This process is illustrative of the general methodology that can be applied to this compound.
Table 1: Representative Conditions for Carboxamide Formation
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
|---|
Synthesis of Esters
Esterification of this compound is readily achieved by its reaction with alcohols or phenols. Similar to carboxamide formation, a base is often employed to scavenge the HCl produced during the reaction. This method provides a straightforward pathway to benzo[b]thiophene-7-carboxylates, which are valuable intermediates in their own right. While specific examples for the 7-isomer are not prevalent in the reviewed literature, the general reactivity of acyl chlorides with alcohols is a fundamental and well-established transformation in organic chemistry.
Palladium-catalyzed carbonylative approaches have also been developed for the synthesis of benzo[b]thiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol. acs.orgacs.org Although this method does not start from the pre-formed acyl chloride, it highlights the accessibility of benzothiophene (B83047) esters.
Reactions with Hydrazines and Anilines
This compound is expected to react readily with hydrazines to form the corresponding acylhydrazides. These derivatives are important precursors for the synthesis of various heterocyclic compounds. For example, substituted benzo[b]thiophene-2-carboxylic hydrazides have been utilized in the synthesis of acylhydrazones with potential antimicrobial activity. nih.gov The general procedure involves the reaction of the corresponding benzothiophene carboxylic acid with a protected hydrazine (B178648), or the direct reaction of the acyl chloride with hydrazine hydrate (B1144303). nih.govresearchgate.net
Similarly, anilines react with this compound to produce N-aryl benzo[b]thiophene-7-carboxamides. These reactions are analogous to those with aliphatic amines and are fundamental in building more complex molecular architectures. The synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and various anilines (in the form of 2-amino-6-substituted benzothiazoles) in pyridine demonstrates this type of transformation. amazonaws.com
Construction of Fused Heterocyclic Systems
The reactivity of the acyl chloride group in this compound makes it a valuable building block for the synthesis of fused heterocyclic systems. Through reactions with bifunctional nucleophiles, the benzo[b]thiophene moiety can be incorporated into larger, polycyclic structures.
Cyclocondensation Reactions with Bifunctional Nucleophiles
Cyclocondensation reactions involving this compound and molecules containing two nucleophilic centers can lead to the formation of new heterocyclic rings fused to the benzo[b]thiophene core. The specific nature of the resulting heterocyclic system is determined by the structure of the bifunctional nucleophile. For example, reaction with a molecule containing both an amino and a hydroxyl group could lead to the formation of an oxazine (B8389632) ring.
While direct examples for the 7-carbonyl chloride isomer are limited in the surveyed literature, the general principle is well-documented for other benzothiophene derivatives. For instance, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes have been reacted with benzoyl-isothiocyanate to synthesize annulated thiophene (B33073) derivatives. scirp.orgresearchgate.net
Synthesis of Quinazolones and Benzoxazinones
The synthesis of quinazolones and benzoxazinones often involves the cyclization of an N-acyl derivative of an anthranilic acid or a related precursor. While no specific examples detailing the use of this compound for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones were found, a general strategy for synthesizing such structures involves palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization. beilstein-journals.org
The synthesis of benzoxazinone (B8607429) analogs, such as 1,4-benzothiazinones, can be achieved through the acylation of a suitable precursor. For example, 4-acetyl-2H-benzo[b] ijlbps.netmdpi.comthiazin-3(4H)-one is synthesized by reacting 2H-benzo[b] ijlbps.netmdpi.comthiazin-3(4H)-one with acetyl chloride in the presence of pyridine. mdpi.com This suggests a plausible pathway where this compound could react with a suitable aminophenol or aminothiophenol derivative to ultimately form a benzo[b]thieno-fused benzoxazinone or benzothiazinone system.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzo[b]thiophene-7-carboxamide (B2541917) |
| 7-Phenylbenzo[b]thiophene-5-carboxylic acid |
| N-Methyl-2-butanamine hydrochloride |
| Triethylamine |
| Pyridine |
| Thionyl chloride |
| Benzo[b]thiophene-7-carboxylate |
| 2-(Methylthio)phenylacetylene |
| Carbon monoxide |
| Benzo[b]thiophene-7-carbohydrazide |
| Hydrazine hydrate |
| Substituted benzo[b]thiophene-2-carboxylic hydrazide |
| N-Aryl benzo[b]thiophene-7-carboxamide |
| Aniline |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride |
| 2-Amino-6-substituted benzothiazole |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene |
| Benzoyl-isothiocyanate |
| Benzo[f]quinazoline-1,3(2H,4H)-dione |
| 4-Acetyl-2H-benzo[b] ijlbps.netmdpi.comthiazin-3(4H)-one |
| 2H-benzo[b] ijlbps.netmdpi.comthiazin-3(4H)-one |
Formation of Oxadiazoles and Thiadiazoles
The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from acyl chlorides like this compound is a well-established synthetic route. The process typically begins with the conversion of the acyl chloride into a carbohydrazide (B1668358) intermediate.
Reaction Pathway:
Formation of Carbohydrazide: this compound would first react with hydrazine hydrate (N₂H₄·H₂O). In this nucleophilic acyl substitution, the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of benzo[b]thiophene-7-carbohydrazide.
Cyclization to Oxadiazoles: The resulting carbohydrazide can then be cyclized to form a 1,3,4-oxadiazole (B1194373) ring. A common method involves reacting the carbohydrazide with a one-carbon synthon, such as triethyl orthoformate or formic acid, which provides the final carbon atom for the five-membered ring. Dehydrative cyclization, often promoted by acidic conditions or dehydrating agents like phosphorus oxychloride, yields the 2-(benzo[b]thiophen-7-yl)-1,3,4-oxadiazole.
Cyclization to Thiadiazoles: For the synthesis of 1,3,4-thiadiazoles, the carbohydrazide intermediate is typically reacted with a source of sulfur. Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used to facilitate the thionation of the carbonyl oxygen and subsequent cyclization to form the 2-(benzo[b]thiophen-7-yl)-1,3,4-thiadiazole.
Derivatization to Pyrazoles and Pyrazolines
The acyl chloride functionality of this compound can serve as a handle for the construction of pyrazole (B372694) and pyrazoline heterocycles. This transformation generally involves the formation of a 1,3-dicarbonyl compound or a related reactive intermediate.
Reaction Pathway:
Formation of a 1,3-Diketone: this compound can be used in acylation reactions, such as a Friedel-Crafts acylation or a Claisen condensation with a suitable ketone enolate, to synthesize a 1-(benzo[b]thiophen-7-yl)-1,3-dicarbonyl compound.
Condensation with Hydrazine: This 1,3-dicarbonyl intermediate is the key precursor for the pyrazole ring. Reaction with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) leads to a condensation reaction. The hydrazine nitrogens attack the two carbonyl carbons, and subsequent dehydration results in the formation of a stable, aromatic pyrazole ring substituted with the benzo[b]thiophene moiety.
Formation of Pyrazolines: Pyrazolines, which are partially saturated analogs of pyrazoles, can be synthesized by reacting α,β-unsaturated ketones (chalcones) with hydrazine. This compound could be used to synthesize a benzo[b]thiophenyl-substituted chalcone (B49325). This would typically involve reducing the acyl chloride to the corresponding aldehyde (benzo[b]thiophene-7-carbaldehyde) and then performing an Aldol condensation with an appropriate ketone. The resulting chalcone can then be cyclized with hydrazine to yield the desired pyrazoline derivative.
Cross-Coupling Reactions Involving the Carbonyl Chloride Functionality
Acyl chlorides are valuable electrophiles in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to produce ketones.
Palladium-Catalyzed Coupling Reactions (e.g., Heck-type, Suzuki-Miyaura)
Palladium catalysts are highly effective in mediating the coupling of acyl chlorides with various organometallic reagents.
Suzuki-Miyaura Coupling: In a Suzuki-Miyaura type reaction, this compound would be expected to couple with an organoboron reagent, such as a boronic acid or boronic ester (R-B(OH)₂), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base. The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle to yield a benzo[b]thiophen-7-yl ketone (Ar-CO-R).
Heck-type Reactions: While the classic Heck reaction involves alkenes and aryl halides, related palladium-catalyzed carbonylative Heck reactions can occur. A more direct application for an acyl chloride would be in Sonogashira-type couplings. The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce a ynone (a ketone adjacent to a carbon-carbon triple bond).
Other Transition Metal-Mediated Coupling Processes
While palladium is the most common catalyst, other transition metals can also be employed for cross-coupling reactions with acyl chlorides.
Negishi Coupling (Zinc): Organozinc reagents can be coupled with this compound using a palladium or nickel catalyst.
Stille Coupling (Tin): Organostannane reagents (R-SnBu₃) readily couple with acyl chlorides in the presence of a palladium catalyst to form ketones. This reaction is known for its tolerance of a wide variety of functional groups.
Iron-Catalyzed Coupling: More recently, iron-based catalysts have emerged as a more economical and less toxic alternative for certain cross-coupling reactions, and their use in coupling acyl chlorides with organometallic reagents is an area of active research.
Other Chemical Transformations of the Acyl Chloride Group
The acyl chloride group is one of the most reactive carboxylic acid derivatives and can be readily converted into a variety of other functional groups.
Reduction Reactions to Aldehydes or Alcohols
The carbonyl group of this compound can be reduced to either an aldehyde (partial reduction) or a primary alcohol (full reduction).
Reduction to Aldehydes: The partial reduction of an acyl chloride to an aldehyde requires a mild and controlled reducing agent to prevent over-reduction to the alcohol. The classic method is the Rosenmund reduction , which employs hydrogen gas with a poisoned palladium catalyst (e.g., palladium on barium sulfate, poisoned with sulfur or quinoline). Alternatively, hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) can effectively achieve this transformation at low temperatures.
Reduction to Alcohols: Full reduction of the acyl chloride to a primary alcohol, (benzo[b]thiophen-7-yl)methanol, can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and highly effective reagent for this purpose. The reaction typically involves the addition of the acyl chloride to a solution of LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce acyl chlorides efficiently.
Transformations to Ketones (e.g., Friedel-Crafts acylation of other aromatic systems)
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. In this context, this compound can serve as the acylating agent to produce aryl benzo[b]thiophen-7-yl ketones. The reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a more potent electrophile.
The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the this compound and the Lewis acid. This acylium ion is then attacked by the electron-rich π-system of another aromatic compound (e.g., benzene (B151609), toluene). The subsequent loss of a proton from the aromatic ring restores its aromaticity and yields the final ketone product. Although specific examples employing the 7-carbonyl chloride isomer are not extensively documented in dedicated studies, this reaction pathway is a fundamental and predictable transformation for this class of compounds. The choice of solvent is typically an inert liquid such as dichloromethane (B109758) or carbon disulfide.
Table 1: Representative Friedel-Crafts Acylation Reactions The following are illustrative examples of expected products based on standard Friedel-Crafts methodology.
| Aromatic Substrate | Expected Ketone Product |
| Benzene | (Benzo[b]thiophen-7-yl)(phenyl)methanone |
| Toluene | (Benzo[b]thiophen-7-yl)(p-tolyl)methanone |
| Anisole | (Benzo[b]thiophen-7-yl)(4-methoxyphenyl)methanone |
Substitution of Chlorine for Other Halogens or Functional Groups
The chlorine atom in this compound is a good leaving group, facilitating nucleophilic acyl substitution reactions. This allows for the conversion of the carbonyl chloride into a wide array of other functional groups, including esters, amides, and other acid derivatives. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.
Reaction with Alcohols (Esterification): this compound is expected to react readily with alcohols to form the corresponding esters. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine, proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon. The subsequent elimination of a chloride ion yields the benzo[b]thiophene-7-carboxylate ester.
Reaction with Amines (Amidation): Similarly, its reaction with primary or secondary amines leads to the formation of amides. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct that is formed. Alternatively, an external base can be used for this purpose. The resulting N-substituted or N,N-disubstituted benzo[b]thiophene-7-carboxamides are stable functional groups found in various biologically active compounds. While studies on other isomers have shown the synthesis of acylhydrazones from the corresponding carbonyl hydrazide, this highlights the general reactivity of the benzothiophene carbonyl chloride moiety with nitrogen nucleophiles.
Table 2: Examples of Nucleophilic Acyl Substitution Products The following table illustrates the expected derivatives from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Class | Derivative Formed | Product Name Example |
| Methanol | Alcohol | Ester | Methyl benzo[b]thiophene-7-carboxylate |
| Aniline | Amine | Amide | N-Phenylbenzo[b]thiophene-7-carboxamide |
| Diethylamine | Amine | Amide | N,N-Diethylbenzo[b]thiophene-7-carboxamide |
| Hydrazine | Hydrazine | Acylhydrazide | Benzo[b]thiophene-7-carbohydrazide |
Mechanistic Investigations of Reactions Involving Benzo B Thiophene 7 Carbonyl Chloride
Proposed Reaction Pathways for Nucleophilic Substitution
The primary reaction pathway for Benzo[b]thiophene-7-carbonyl chloride with nucleophiles is the nucleophilic acyl substitution. This mechanism is a cornerstone of carboxylic acid derivative chemistry and proceeds via a well-established two-step process: nucleophilic addition followed by elimination of a leaving group. libretexts.orglibretexts.org
The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the acyl chloride. This attack breaks the carbon-oxygen π-bond, leading to the formation of a transient, sp³-hybridized tetrahedral intermediate. youtube.com This intermediate contains a negatively charged oxygen atom (an alkoxide). libretexts.org
Mechanistic Aspects of Catalyzed Transformations
Catalysis significantly expands the synthetic utility of this compound, enabling reactions such as acylations and C-H functionalizations that are otherwise challenging.
Role of Lewis Acids in Acylation Reactions
In Friedel-Crafts acylation reactions, a Lewis acid catalyst is essential for activating the acyl chloride. organic-chemistry.org this compound, when reacted with an aromatic compound, requires a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃) to generate a highly electrophilic acylium ion. rsc.orgbeilstein-journals.org
The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic. In many cases, this complex dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺) and a complexed tetrachloroaluminate anion ([AlCl₄]⁻). organic-chemistry.org This acylium ion is a potent electrophile that then attacks the electron-rich aromatic ring in a typical electrophilic aromatic substitution pathway. The reaction concludes with the deprotonation of the resulting arenium ion (σ-complex) by the [AlCl₄]⁻, which regenerates the aromaticity of the ring and releases the Lewis acid catalyst (in its complexed form with the product ketone) and hydrochloric acid. A stoichiometric amount of the Lewis acid is often required because the product ketone can also form a complex with the catalyst. organic-chemistry.org
| Catalyst Type | Role in Acylation | Example |
| Lewis Acid | Activates the acyl chloride by coordinating to the halogen, generating a highly electrophilic acylium ion. | AlCl₃, FeCl₃ |
| Brønsted Acid | Can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | Phosphoric Acid beilstein-journals.org |
Principles of Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization represents a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds. nih.gov In reactions potentially involving this compound, a palladium catalyst can facilitate the coupling of the benzothiophene (B83047) moiety to other molecules. These reactions often proceed through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. snnu.edu.cn
A common mechanistic pathway begins with a ligand-directed C-H activation step, where a directing group on a substrate coordinates to a Pd(II) center, leading to the formation of a cyclopalladated intermediate. nih.govrsc.org This palladacycle can then react with a coupling partner. The specific cycle depends on the reactants and conditions. For example, a Pd(II)/Pd(0) cycle might involve reductive elimination from the palladacycle to form the product, generating a Pd(0) species that is then reoxidized to Pd(II) to continue the cycle. nih.gov Alternatively, a Pd(II)/Pd(IV) pathway involves the oxidation of the Pd(II) palladacycle to a Pd(IV) intermediate, which then undergoes C-C or C-X bond-forming reductive elimination. snnu.edu.cnacs.org
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are fundamental steps in many palladium-catalyzed cross-coupling reactions. umb.educsbsju.eduwikipedia.org
Oxidative Addition: This process involves the insertion of a low-valent palladium center, typically Pd(0), into a covalent bond (e.g., a C-Cl bond). libretexts.orglibretexts.org In a hypothetical cross-coupling reaction using this compound, the catalytic cycle would be initiated by the oxidative addition of the Pd(0) catalyst to the carbon-chlorine bond of the acyl chloride. This step increases the oxidation state of palladium from Pd(0) to Pd(II) and its coordination number by two. umb.edu The reaction is favored for electron-rich metal centers and is a crucial step for activating the substrate. libretexts.org
Reductive Elimination: This is the reverse process of oxidative addition and is often the final, product-forming step in a catalytic cycle. wikipedia.orglibretexts.org After the oxidative addition and a subsequent step like transmetalation (where another organic group is transferred to the palladium center), the two organic ligands on the Pd(II) center couple and are eliminated from the metal's coordination sphere. csbsju.edu This process forms a new covalent bond between the two ligands and reduces the palladium's oxidation state from Pd(II) back to Pd(0), thus regenerating the active catalyst for the next cycle. libretexts.org For reductive elimination to occur, the two groups to be eliminated must typically be in a cis orientation to each other on the metal center. libretexts.org
| Mechanistic Step | Change in Pd Oxidation State | Change in Coordination Number | Description |
| Oxidative Addition | 0 → +2 | Increases by 2 | Pd(0) inserts into the C-Cl bond of the acyl chloride. umb.edu |
| Reductive Elimination | +2 → 0 | Decreases by 2 | Two organic ligands couple and detach from the Pd(II) center, forming the product. wikipedia.org |
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies of Intermediates and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, reaction intermediates, and transition states. tandfonline.com For reactions involving benzothiophene derivatives, DFT calculations can elucidate reaction pathways, predict product selectivity, and explain the role of catalysts.
DFT studies can map the potential energy surface of a reaction, identifying the lowest energy pathways. For instance, in a nucleophilic acyl substitution on this compound, DFT could be used to calculate the energies of the tetrahedral intermediate and the transition states leading to its formation and collapse. Similarly, for catalyzed reactions, DFT can model the structures and relative stabilities of key intermediates, such as palladacycles in C-H activation or acylium ions in Friedel-Crafts reactions. acs.org These calculations help rationalize experimental observations, such as regioselectivity in acylation or the efficiency of a particular catalyst system. For example, DFT has been used to study the pyrolysis mechanisms of benzothiophene and the adsorption of benzothiophene on catalyst surfaces, providing detailed mechanistic insights at the molecular level. acs.orgresearchgate.net
Analysis of Regioselectivity and Stereoselectivity
In the absence of direct studies on this compound, general observations from related chemistries, such as Friedel-Crafts acylation on the parent benzo[b]thiophene, have indicated that regioselectivity can be a significant challenge, often leading to mixtures of products. The electronic properties of the substituent at the 7-position would be expected to influence the electron density distribution across the ring system, thereby directing incoming electrophiles or nucleophiles. However, without empirical data, any analysis remains speculative.
Similarly, discussions of stereoselectivity are not applicable without specific reactions that generate chiral centers. For reactions where stereoisomers could potentially be formed, such as nucleophilic additions to the carbonyl group leading to a new stereocenter, no studies were found that investigated the stereochemical outcomes for this particular compound.
Prediction of Reaction Outcomes and Reaction Pathways
Predicting the specific outcomes and pathways for reactions involving this compound is challenging due to the lack of published research. The reactivity of the molecule is centered around the highly electrophilic carbonyl chloride group and the potential for substitution on the aromatic rings.
The carbonyl chloride functional group is expected to readily undergo nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to yield the corresponding esters, amides, and ketones. The general mechanism for these transformations is well-established, proceeding through a tetrahedral intermediate.
Predicting the regioselectivity of electrophilic substitution on the benzo[b]thiophene ring is more complex. The directing effects of the deactivating carbonyl chloride group at the 7-position would need to be considered in conjunction with the inherent reactivity of the benzo[b]thiophene nucleus. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical insights into the most likely sites for electrophilic attack by mapping the electron density of the molecule. Such theoretical studies could help in predicting reaction pathways and understanding the stability of potential intermediates. However, no such computational studies specific to this compound were identified in the available literature.
Without experimental data or specific computational studies, any prediction of reaction outcomes remains based on general chemical principles rather than specific findings for this compound.
Spectroscopic Characterization Techniques for Benzo B Thiophene 7 Carbonyl Chloride and Its Synthetic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For the parent benzo[b]thiophene, the protons on the benzene (B151609) ring and the thiophene (B33073) ring resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. chemicalbook.com
In the case of Benzo[b]thiophene-7-carbonyl chloride, the introduction of the electron-withdrawing carbonyl chloride group at the C-7 position is expected to significantly influence the chemical shifts of the adjacent aromatic protons. Specifically, the proton at C-6 would likely experience a downfield shift due to the deshielding effect of the carbonyl group. The protons of the thiophene moiety (H-2 and H-3) and the remaining protons on the benzene ring (H-4, H-5, and H-6) would exhibit a complex splitting pattern based on their coupling constants.
For synthetic derivatives, ¹H NMR is crucial for confirming successful modification. For example, in various 2-aryl substituted benzothiophenes, the appearance of new signals in the aromatic region corresponding to the aryl substituent, along with shifts in the original benzothiophene (B83047) protons, confirms the formation of the desired product. rsc.org
Table 1: Representative ¹H NMR Data for Benzo[b]thiophene Derivatives
| Compound | Key ¹H NMR Shifts (δ, ppm) and Multiplicity | Reference |
|---|---|---|
| Benzo[b]thiophene | 7.88 (d), 7.83 (d), 7.44 (d), 7.36-7.33 (m) | chemicalbook.com |
| 7-Chloro-2-phenylbenzo[b]thiophene | 7.75-7.71 (m, 4H), 7.46-7.42 (m, 2H), 7.39-7.34 (m, 2H), 7.26-7.21 (m, 1H) | rsc.org |
| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 12.43 (s, 0.5H), 12.35 (s, 0.5H), 8.56 (s, 0.5H), 8.44 (s, 0.5H), 8.33 (d, J = 8.4 Hz, 3H), 8.18–7.94 (m, 4H), 7.59–7.39 (m, 2H) | nih.gov |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Applications
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In benzo[b]thiophene derivatives, carbons of the fused aromatic system typically resonate between δ 120 and 145 ppm. rsc.orgnih.gov The carbon atom in the carbonyl group of the carbonyl chloride moiety in this compound is expected to have a characteristic chemical shift in the downfield region, generally between δ 160 and 180 ppm, which is typical for acid chlorides.
The substitution pattern on the benzothiophene ring significantly affects the chemical shifts of the carbon atoms. For instance, the carbon atom directly attached to the electron-withdrawing carbonyl chloride group (C-7) would be deshielded and shifted downfield. The specific shifts of the nine distinct carbon atoms in this compound provide a unique fingerprint for its identification.
Table 2: Representative ¹³C NMR Data for Benzo[b]thiophene Derivatives
| Compound | Key ¹³C NMR Shifts (δ, ppm) | Reference |
|---|---|---|
| 7-Chloro-2-phenylbenzo[b]thiophene | 145.3, 140.5, 138.9, 133.8, 129.0, 128.7, 128.5, 126.6, 124.9, 124.5, 120.7, 117.6 | rsc.org |
| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 161.98, 158.47, 147.90, 145.52, 142.41, 140.44, 138.97, 137.85, 137.34, 132.22, 128.35, 128.14, 126.25, 125.58, 125.18, 124.91, 124.12, 122.89, 122.71 | nih.gov |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
For complex structures or for unambiguous assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu A COSY spectrum of this compound would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity and assign specific protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly attached proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.edu HMBC is particularly powerful for establishing the connectivity of quaternary carbons (carbons with no attached protons) and for linking different fragments of a molecule. For this compound, an HMBC spectrum would show a crucial correlation between the protons on the benzene ring (e.g., H-6) and the carbonyl carbon, confirming the position of the carbonyl chloride group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the acid chloride. This peak is typically found in the range of 1770-1815 cm⁻¹. spectroscopyonline.com
Other characteristic peaks would include:
Aromatic C-H stretching: Found above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.
The IR spectrum of the parent compound, benzo[b]thiophene, shows characteristic absorptions for the aromatic system, but lacks the strong carbonyl peak. nist.gov The presence of this intense carbonyl absorption is a key diagnostic feature for this compound and its derivatives that retain the carbonyl functionality. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
For this compound (C₉H₅ClOS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 195.97 g/mol .
The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units ([M]⁺ and [M+2]⁺).
Common fragmentation pathways would likely involve:
Loss of a chlorine radical to give the [M-Cl]⁺ ion.
Loss of a carbonyl group (CO) to give the [M-CO]⁺ fragment.
Subsequent fragmentation of the benzothiophene ring system.
Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. rsc.orgnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula.
For this compound, with a molecular formula of C₉H₅ClOS, the theoretical elemental composition is:
Carbon (C): 54.97%
Hydrogen (H): 2.56%
Chlorine (Cl): 18.03%
Oxygen (O): 8.13%
Sulfur (S): 16.30%
A close correlation between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the purity and the correct elemental composition of the synthesized compound. nih.gov
Advanced Spectroscopic and Diffraction Methods (e.g., X-ray Crystallography for derivative structures)
The crystal structures of various benzo[b]thiophene derivatives have been successfully determined, providing insights into bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid was determined from laboratory X-ray powder diffraction data. researchgate.net This analysis revealed that the compound crystallizes in the monoclinic space group C 2/c. researchgate.net The structure consists of hydrogen-bonded dimers of the carboxylic acid molecules, which further interact through C–H⋯O hydrogen bonds to form tapes. These tapes are then connected through π⋯π and C–H⋯π interactions, creating a complex three-dimensional network. researchgate.net
Similarly, the crystal structures of other derivatives, such as (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, have been elucidated. nih.gov In this case, the benzothiophene ring system was found to be essentially planar. nih.gov The analysis also detailed the dihedral angles between the thiophene ring and the various phenyl rings within the molecule, providing a comprehensive understanding of its conformation. nih.gov
These examples demonstrate that X-ray crystallography can unambiguously confirm the molecular structure of complex benzo[b]thiophene derivatives, information that is often inferred from spectroscopic data. For derivatives of this compound, such as amides or esters, X-ray diffraction would be invaluable for:
Confirming the regiochemistry of the carbonyl group at the 7-position of the benzo[b]thiophene ring.
Determining the conformation of the substituent attached to the carbonyl group.
Analyzing intermolecular interactions , such as hydrogen bonding and π-stacking, which influence the packing of the molecules in the solid state.
The crystallographic data obtained from such studies are typically presented in a detailed table, summarizing key parameters of the crystal structure.
Crystallographic Data for a Representative Benzo[b]thiophene Derivative
| Parameter | Value |
| Empirical formula | C9 H6 O2 S |
| Formula weight | 178.21 |
| Crystal system | Monoclinic |
| Space group | C 2/c |
| a (Å) | 14.635(4) |
| b (Å) | 5.8543(9) |
| c (Å) | 19.347(3) |
| β (°) | 103.95(1) |
| Volume (ų) | 1608.8(6) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.471 |
Data for a new polymorph of 1-benzothiophene-2-carboxylic acid. researchgate.net
Applications of Benzo B Thiophene 7 Carbonyl Chloride As a Synthetic Building Block
Design and Synthesis of Complex Heterocyclic Systems
The unique structural and electronic properties of the benzothiophene (B83047) ring system make it a desirable core for complex heterocyclic and polycyclic aromatic compounds. Benzo[b]thiophene-7-carbonyl chloride is an ideal starting material for such syntheses due to the predictable reactivity of its acyl chloride functional group.
The acyl chloride moiety of this compound is a powerful tool for forging new carbon-carbon bonds, particularly through Friedel-Crafts acylation reactions. This reaction allows for the direct attachment of the benzo[b]thiophene-7-carbonyl group to other aromatic systems, creating complex ketone intermediates. These intermediates can then undergo subsequent intramolecular cyclization reactions to form elaborate polycyclic aromatic compounds, where the benzothiophene unit is fused with other ring systems. This modular approach, starting from readily available aromatic coupling partners, enables the systematic construction of large, conjugated systems that are of interest in materials science and electronics.
The primary utility of this compound lies in its ability to react with a wide array of nucleophiles to create a diverse library of 7-substituted benzothiophene derivatives. The acyl chloride readily undergoes nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This reactivity facilitates the synthesis of various functional scaffolds as detailed in the table below.
| Reactant (Nucleophile) | Resulting Functional Group | Compound Class | Significance |
|---|---|---|---|
| Amines (R-NH₂) | Amide (-CONH-R) | N-substituted Benzo[b]thiophene-7-carboxamides | Amide bonds are stable and prevalent in biologically active molecules and polymers. |
| Alcohols (R-OH) | Ester (-COO-R) | Benzo[b]thiophene-7-carboxylates | Esters are key intermediates and are present in various natural products and materials. |
| Hydrazine (B178648) (H₂NNH₂) | Hydrazide (-CONHNH₂) | Benzo[b]thiophene-7-carbohydrazide | Serves as a precursor for synthesizing other heterocycles like pyrazoles and oxadiazoles. |
| Organometallic Reagents (e.g., Grignard, Organocuprates) | Ketone (-CO-R) | 7-Acyl-benzo[b]thiophenes | Introduces new carbon-carbon bonds, extending the molecular framework for further elaboration. |
This versatility allows chemists to systematically modify the properties of the benzothiophene core, tuning its solubility, electronic character, and biological activity by introducing different substituents at the 7-position.
Role in the Preparation of Intermediates for Advanced Organic Synthesis
This compound is not only used to synthesize final target molecules but also plays a crucial role in preparing key intermediates for multi-step synthetic campaigns. The derivatives produced, such as the amides, esters, and ketones mentioned previously, are often stable, isolable compounds that serve as platforms for further chemical transformations.
For example, a benzo[b]thiophene-7-carboxamide (B2541917) can be a precursor in the synthesis of more complex, biologically active heterocyclic systems. The amide nitrogen can be part of a subsequent cyclization reaction, or the carbonyl group can be reduced to introduce a methylene (B1212753) linker. Similarly, benzo[b]thiophene-7-carbohydrazide is a common intermediate for creating acylhydrazone derivatives, which are investigated for their wide range of pharmacological activities, including antimicrobial properties. The ability to reliably generate these stable intermediates makes this compound an important tool in discovery chemistry.
Development of Chemical Libraries for Material Science Applications
The benzothiophene core is a prominent scaffold in the field of materials science, particularly for organic electronics. Its rigid, planar structure and sulfur-containing aromatic system facilitate intermolecular interactions and charge transport. This compound provides a chemical handle to incorporate this high-performance core into new materials.
Derivatives of benzothiophene, especially those based on thebenzothieno[3,2-b]benzothiophene (BTBT) core, are known to be high-performing organic semiconductors used in Organic Field-Effect Transistors (OFETs). The synthesis of functionalized and unsymmetrical BTBT derivatives is a key strategy for tuning their electronic properties and solid-state packing, which ultimately govern device performance.
This compound is a strategic precursor for creating such tailored semiconductors. The acyl chloride group can be used to introduce specific side chains or to build up more extended conjugated systems. For instance, acylation of a suitable aromatic partner followed by cyclization can lead to novel, functionalized thienoacenes. These modifications influence the material's solubility for solution-based processing and modulate the molecular orbital energy levels (HOMO/LUMO) for optimized charge injection and transport.
| Property Influenced by 7-Position Functionalization | Effect on Organic Semiconductor Performance |
|---|---|
| Solubility | Enables solution-based fabrication techniques for devices like OFETs. |
| Solid-State Packing | Affects intermolecular orbital overlap, which is critical for efficient charge transport (mobility). |
| Molecular Orbital Energy Levels (HOMO/LUMO) | Determines the charge carrier type (p-type/n-type) and the efficiency of charge injection from electrodes. |
The incorporation of rigid aromatic units like benzothiophene into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and unique optoelectronic properties. This compound can be used to synthesize monomers for such advanced polymers.
For example, by reacting it with difunctional nucleophiles (e.g., diamines or diols), it can be incorporated into polyamides or polyesters. The resulting polymers would feature the benzothiophene moiety as a recurring unit in the main chain. Such materials could find applications as high-performance plastics, thermally resistant coatings, or as active components in electronic devices. The ability to create these specialized polymers makes this compound a valuable building block in the development of new functional materials.
Strategic Utility in Retrosynthetic Analysis
In the realm of organic synthesis, retrosynthetic analysis serves as a powerful logic-based approach to designing the synthesis of complex organic molecules. This strategy involves deconstructing a target molecule into simpler, commercially available or readily synthesizable precursors through a series of logical "disconnections." this compound emerges as a valuable synthetic building block in this context due to the strategic disconnections its chemical structure facilitates. Its utility is primarily centered on the reactivity of the acyl chloride functional group, which allows for the formation of key carbon-carbon and carbon-heteroatom bonds.
The primary retrosynthetic disconnections for target molecules incorporating the benzo[b]thiophene-7-carbonyl moiety involve the cleavage of amide, ester, and ketone linkages. These disconnections are based on well-established and reliable chemical transformations, making this compound a predictable and efficient precursor in the synthesis of a variety of complex structures.
Key Retrosynthetic Disconnections:
Amide Bond Disconnection: For a target molecule containing a benzo[b]thiophene-7-carboxamide substructure, the most logical retrosynthetic step is the disconnection of the amide C-N bond. This leads back to this compound and a corresponding amine. This strategy is widely employed in the synthesis of bioactive compounds, where the amide linkage is a common pharmacophore.
Ester Bond Disconnection: Similarly, if the target molecule is a benzo[b]thiophene-7-carboxylate ester, a C-O bond disconnection within the ester group is a standard retrosynthetic operation. This simplifies the target molecule into this compound and an alcohol, providing a straightforward synthetic route.
Ketone (Friedel-Crafts) Disconnection: When the benzo[b]thiophene-7-carbonyl group is attached to an aromatic ring, forming a diaryl ketone, a Friedel-Crafts disconnection is a powerful retrosynthetic tool. This involves cleaving the C-C bond between the carbonyl carbon and the appended aromatic ring, leading to this compound and the corresponding aromatic hydrocarbon as precursors. This approach is particularly useful in the construction of molecules with extended aromatic systems.
The following table summarizes these key retrosynthetic disconnections and the corresponding forward synthetic reactions:
| Target Moiety | Disconnection | Precursors | Forward Reaction |
| Benzo[b]thiophene-7-carboxamide | C-N (Amide) | This compound + Amine | Nucleophilic Acyl Substitution |
| Benzo[b]thiophene-7-carboxylate Ester | C-O (Ester) | This compound + Alcohol | Nucleophilic Acyl Substitution |
| Benzo[b]thiophene-7-yl Aryl Ketone | C-C (Aromatic) | This compound + Arene | Friedel-Crafts Acylation |
Illustrative Retrosynthetic Analyses:
To further elucidate the strategic utility of this compound, let us consider hypothetical, yet plausible, complex target molecules.
Target Molecule 1: A Hypothetical Bioactive Amide
Consider a hypothetical drug candidate, "Benzothiopramide," which features a benzo[b]thiophene-7-carboxamide core.
Retrosynthetic Analysis of Benzothiopramide:
A retrosynthetic analysis of Benzothiopramide would logically disconnect the amide bond, identifying this compound as a key precursor. The forward synthesis would then involve the reaction of this compound with the appropriate amine to furnish the target molecule in a direct and efficient manner.
Target Molecule 2: A Hypothetical Ester-Containing Compound
Imagine a hypothetical organic material, "Benzothiolate Ester," designed for applications in materials science, containing a benzo[b]thiophene-7-carboxylate ester.
Retrosynthetic Analysis of Benzothiolate Ester:
The retrosynthetic disconnection of the ester linkage in Benzothiolate Ester would lead back to this compound and the corresponding alcohol. This straightforward disconnection allows for a convergent and high-yielding synthesis.
Target Molecule 3: A Hypothetical Diaryl Ketone
Let us envision a complex diaryl ketone, "Benzothiophenone," with potential applications in photochemistry.
Retrosynthetic Analysis of Benzothiophenone:
The most strategic disconnection for Benzothiophenone is the cleavage of the carbon-carbon bond between the carbonyl group and the phenyl ring. This retrosynthetic step is the reverse of a Friedel-Crafts acylation and points to this compound and benzene (B151609) as the starting materials.
Future Research Directions and Unexplored Reactivity of Benzo B Thiophene 7 Carbonyl Chloride
Development of More Efficient and Sustainable Synthetic Protocols
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which generate stoichiometric amounts of acidic waste (HCl, SO₂). While effective, these methods are environmentally taxing. Future research must prioritize the development of greener protocols for both the synthesis of Benzo[b]thiophene-7-carbonyl chloride and its subsequent derivatization.
Key research avenues include:
Catalytic Acylation: Investigating catalytic methods that avoid the use of harsh chlorinating agents. This could involve novel activation of the corresponding carboxylic acid.
Benign Solvents and Reagents: Shifting towards the use of renewable or recyclable solvents and minimizing the use of hazardous reagents.
Avoiding Friedel-Crafts Limitations: Classical Friedel-Crafts acylation on a pre-formed benzo[b]thiophene ring to introduce the 7-carbonyl group often suffers from poor regioselectivity and requires excess Lewis acids, which generate significant waste. nih.gov Future protocols should focus on directed C-H activation or cyclization strategies that build the ring with the carbonyl functionality already in place, offering superior control and a better environmental profile.
| Synthetic Strategy | Description | Potential Advantages |
| Directed C-H Acylation | Transition-metal catalyzed acylation of the C7-position of a pre-functionalized benzo[b]thiophene. | High regioselectivity, atom economy. |
| Cyclization of Functionalized Precursors | Annulation reactions using acyclic precursors where the acyl group or its progenitor is already present. | Avoids post-cyclization functionalization, good control over substitution pattern. |
| Carbonylative Coupling | Palladium-catalyzed carbonylation of a 7-halo-benzo[b]thiophene with carbon monoxide. | Direct introduction of the carbonyl group from a readily available halide. |
| Flow-Based Synthesis | Continuous synthesis of the acyl chloride from the corresponding acid using immobilized reagents. | Enhanced safety, scalability, and reduced waste. |
Exploration of Novel Catalytic Systems for Chemoselective Transformations
The acyl chloride moiety is highly reactive, but modern catalysis offers the potential for unprecedented chemoselectivity. Future work should explore novel catalytic systems that can selectively transform the molecule at the carbonyl group, the thiophene (B33073) ring, or the benzene (B151609) ring, while tolerating the other functionalities.
Promising areas for investigation include:
Photoredox Catalysis: Light-mediated reactions can enable unique transformations under mild conditions, such as radical-based coupling reactions at the benzo[b]thiophene core, leaving the acyl chloride intact for subsequent reactions.
Dual Catalysis: Combining two different catalytic cycles (e.g., a transition metal and an organocatalyst) to achieve transformations not possible with either catalyst alone. This could enable complex cascade reactions starting from this compound.
Enzymatic Catalysis: Biocatalysts (e.g., hydrolases, reductases) could offer unparalleled selectivity for transformations such as stereoselective reductions of the carbonyl group or selective hydrolysis in the presence of other ester groups within a larger molecule.
| Catalytic System | Target Transformation | Potential Outcome |
| Photoredox Catalysis | C-H functionalization of the thiophene or benzene ring. | Access to novel biaryl or alkylated derivatives. |
| Transition Metal Catalysis (e.g., Pd, Cu, Au) | Cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). | Formation of C-C, C-N, and C-O bonds at various positions. organic-chemistry.org |
| Organocatalysis | Enantioselective additions to the carbonyl group. | Synthesis of chiral alcohols and amines. rsc.org |
| Biocatalysis | Kinetic resolution of racemic derivatives. | Access to enantiopure benzo[b]thiophene-containing compounds. |
Asymmetric Synthesis and Chiral Derivatization
The introduction of chirality is a cornerstone of modern drug discovery. This compound is an ideal starting point for the synthesis of chiral molecules containing the benzo[b]thiophene scaffold.
Future research should focus on:
Asymmetric Reduction: Developing catalytic methods for the enantioselective reduction of the carbonyl group to form chiral secondary alcohols.
Chiral Nucleophilic Addition: Using chiral catalysts or reagents to control the stereoselective addition of nucleophiles (e.g., organometallics, enamines) to the carbonyl carbon.
Derivatization with Chiral Auxiliaries: Reacting the acyl chloride with chiral alcohols or amines to form diastereomeric esters or amides, which can be separated and then cleaved to yield enantiopure products. Research has shown that creating new stereogenic centers in benzo[b]thiophene derivatives is crucial for evaluating their pharmacological profiles. scispace.com
Organocatalytic Annulations: Employing the carbonyl group as a handle to engage in asymmetric annulation reactions, building complex, chiral polycyclic systems, a strategy that has proven successful for other benzo[b]thiophene derivatives. rsc.org
Theoretical Prediction and Experimental Validation of Unexplored Reaction Pathways
Computational chemistry provides powerful tools for predicting reactivity and guiding experimental design, saving time and resources. researchgate.net The application of theoretical methods to this compound could reveal entirely new reaction pathways.
Key approaches include:
Density Functional Theory (DFT) Calculations: Modeling reaction mechanisms to predict the feasibility, regioselectivity, and stereoselectivity of proposed transformations. This can help identify the most promising reaction conditions before extensive experimental screening.
Molecular Orbital Analysis: Analyzing the frontier molecular orbitals (HOMO/LUMO) of the molecule to predict its behavior in pericyclic reactions, electrophilic/nucleophilic substitutions, and reactions with radical species.
In Silico Screening: Computationally screening virtual libraries of catalysts or reactants against this compound to identify promising candidates for novel transformations. The subsequent experimental validation of these theoretical predictions is crucial to confirm the utility of the computational models.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
To accelerate the discovery of new bioactive compounds and materials, the synthesis and derivatization of this compound should be adapted for automated platforms. Flow chemistry is particularly well-suited for this purpose.
Future directions in this area are:
Telescoped Synthesis: Developing continuous flow processes where the synthesis of this compound and its subsequent reaction with a nucleophile occur sequentially in a single, uninterrupted stream, eliminating the need for isolation of the reactive intermediate. uc.pt
High-Throughput Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems to rapidly generate libraries of hundreds or thousands of benzo[b]thiophene derivatives for biological screening.
Safe Handling of a Reactive Intermediate: Acyl chlorides can be moisture-sensitive and corrosive. Performing reactions in a closed-loop flow system enhances safety by minimizing handling and exposure. uc.pt This approach allows for the on-demand generation and immediate use of the acyl chloride, avoiding storage issues. The application of flow chemistry has already shown great promise in the synthesis of other heterocyclic cores, such as benzofurans, demonstrating its feasibility and advantages. researchgate.net
Q & A
Q. Why do fluorescence quantum yields vary for derivatives of this compound?
- Methodology :
- Structural Analysis : Correlate alkylation patterns (e.g., mono- vs. di-alkylation at the 9-position) with quantum yields using time-resolved fluorescence spectroscopy .
- Solvent Effects : Test emission in polar vs. non-polar solvents; ethanol enhances quantum yield (Φ = 0.4) compared to DCM due to reduced non-radiative decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
